3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a benzoxazole moiety, an azetidine ring, and a pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the benzoxazole derivative. One common method involves the condensation of 2-aminophenol with aldehydes under solvent-free conditions using a pent-ethylene diammonium pentachloro bismuth catalyst . The azetidine ring can be introduced through a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the benzoxazole intermediate . The final step involves the formation of the pyrazine core, which can be achieved through a cyclization reaction involving a suitable nitrile precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and automated purification techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Oxidation: Benzoxazole oxides.
Reduction: Amino derivatives of the pyrazine core.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Known for their antimicrobial and anticancer properties.
Azetidine derivatives: Studied for their potential in medicinal chemistry due to their unique ring structure.
Pyrazine derivatives: Widely used in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-[3-[1,3-benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-21(16-20-12-4-2-3-5-14(12)23-16)11-9-22(10-11)15-13(8-17)18-6-7-19-15/h2-7,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWABAHZBIAKQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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